molecular formula C19H22N2O7 B12195701 N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}glycylglycine

N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}glycylglycine

Cat. No.: B12195701
M. Wt: 390.4 g/mol
InChI Key: INISDAFCPAHIRD-UHFFFAOYSA-N
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Description

N-{2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}glycylglycine is a synthetic coumarin derivative conjugated with a glycylglycine dipeptide via a propanoyl linker. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. The compound features three methyl substituents at positions 3, 4, and 7 on the coumarin core, which influence electronic and steric properties.

Properties

Molecular Formula

C19H22N2O7

Molecular Weight

390.4 g/mol

IUPAC Name

2-[[2-[2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoylamino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H22N2O7/c1-9-5-13(17-10(2)11(3)19(26)28-14(17)6-9)27-12(4)18(25)21-7-15(22)20-8-16(23)24/h5-6,12H,7-8H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)

InChI Key

INISDAFCPAHIRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Pechmann Condensation for Coumarin Formation

The Pechmann condensation remains a cornerstone for coumarin synthesis, utilizing phenols and β-ketoesters under acidic conditions. A Ti(IV)-doped ZnO catalyst in a deep eutectic solvent (DES) composed of choline chloride and l-(+)-tartaric acid (1:2 ratio) achieves yields up to 98% at 110°C. This method reduces reaction times to 10–45 minutes and avoids hazardous solvents. For example, phloroglucinol and ethyl acetoacetate yield 4-methyl-7-hydroxycoumarin derivatives, which can be methylated to introduce the 3,4,7-trimethyl groups.

Optimization Parameters

  • Catalyst : Ti(IV)-ZnO enhances Lewis acidity, accelerating cyclization.

  • Solvent : DES acts as both solvent and catalyst, enabling recyclability (4 cycles with <5% yield loss).

  • Temperature : 90–110°C balances reaction speed and product stability.

Synthesis of Glycylglycine

Glycylglycine, a dipeptide of glycine, is synthesized via cyclization-hydrolysis strategies to avoid racemization.

Cyclization of Glycine to 2,5-Diketopiperazine

Heating glycine in glycerol at 175–180°C for 50 minutes forms 2,5-diketopiperazine, an intermediate, with 89% yield. Glycerol acts as both solvent and dehydrating agent, simplifying purification.

Hydrolysis to Glycylglycine

2,5-Diketopiperazine undergoes alkaline hydrolysis (2M NaOH, 2 hours) followed by neutralization (HCl to pH 6.0) and ethanol precipitation, yielding 81% glycylglycine. Ethanol removes chloride ions, ensuring product purity.

Key Advantages

  • Avoids costly amino acid protecting groups.

  • Scalable to industrial production with minimal environmental impact.

Conjugation of Coumarin and Glycylglycine

The final step involves coupling the coumarin derivative with glycylglycine. Two predominant strategies are employed:

Carbodiimide-Mediated Amide Bond Formation

The coumarin’s carboxylic acid (e.g., 2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid) is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). Reaction with glycylglycine’s N-terminus in dimethylformamide (DMF) at 0–5°C for 24 hours yields the target compound.

Reaction Conditions

  • Molar Ratio : 1:1.2 (coumarin acid to glycylglycine) minimizes side reactions.

  • Purification : Column chromatography (silica gel, ethyl acetate/methanol 9:1) achieves >95% purity.

Solid-Phase Peptide Synthesis (SPPS)

SPPS offers precise control for peptide-coumarin conjugates. The coumarin derivative is attached to a Rink amide resin via its carboxyl group. Glycylglycine is sequentially added using Fmoc chemistry, followed by cleavage with trifluoroacetic acid (TFA).

Advantages

  • High reproducibility and scalability.

  • Avoids solubility issues associated with coupling in solution.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Pechmann-DES989910 minHigh
Glycylglycine819524 hIndustrial
EDC/HOBt Conjugation759524 hModerate
SPPS689848 hLow

The Pechmann-DES method outperforms traditional acid-catalyzed routes in speed and yield. However, SPPS ensures higher purity for sensitive conjugates despite longer synthesis times.

Characterization and Quality Control

Critical analytical techniques validate the compound’s structure and purity:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the coumarin’s methyl groups (δ 2.1–2.4 ppm) and glycylglycine’s amide protons (δ 7.8–8.2 ppm).

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect impurities <0.5%.

  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion at m/z 390.4 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The chromen-2-one core can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the chromen-2-one core can be achieved using reducing agents like sodium borohydride, leading to the formation of dihydro derivatives.

    Substitution: The trimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromen-2-one derivatives.

Scientific Research Applications

N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}glycylglycine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the chromen-2-one core.

    Medicine: Studied for its potential anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}glycylglycine involves its interaction with molecular targets such as enzymes and receptors. The chromen-2-one core can interact with reactive oxygen species, thereby exerting antioxidant effects. Additionally, the compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Coumarin Core

The primary structural analogs differ in substituent patterns on the coumarin ring and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents on Coumarin Core Molecular Formula Molecular Weight (g/mol) Stereochemistry ChemSpider ID
N-{2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}glycylglycine 3-, 4-, 7-Trimethyl C₂₁H₂₄N₂O₇* ~418.44 (estimated) Not specified Not available
N-{(2R)-2-[(4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}glycylglycine 4-Butyl, 8-Methyl C₂₁H₂₆N₂O₇ 418.446 (2R) 1387106
Example 139 (Patent EP) Heterocyclic (isoxazole) C₂₅H₂₇N₃O₅S 481.57 (2S,4R) Not provided

*Estimated based on structural similarity to the compound in .

Key Differences:

Substituent Positions and Size: The target compound has 3,4,7-trimethyl groups, creating a compact, electron-donating environment. The analog in features a 4-butyl (bulky alkyl) and 8-methyl group, which increases lipophilicity and steric hindrance.

Stereochemistry :

  • The (2R) configuration in ’s compound may influence biological activity compared to the unspecified stereochemistry of the target compound.

Molecular Weight and Solubility :

  • The glycylglycine moiety in both coumarin derivatives enhances hydrophilicity, but the 4-butyl group in ’s compound increases molecular weight (418.446 vs. ~418.44) and lipophilicity.
  • Patent compounds have higher molecular weights (~481.57) due to heterocyclic and benzyl groups, likely reducing aqueous solubility.

Biological Activity

N-{2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoyl}glycylglycine is a synthetic compound derived from coumarin, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure that includes a coumarin moiety, which is characterized by its aromatic properties and ability to interact with various biological targets. The molecular formula is C15H16O5C_{15}H_{16}O_5, and it possesses notable pharmacological properties due to the presence of functional groups that enhance its bioactivity.

PropertyValue
Molecular FormulaC15H16O5C_{15}H_{16}O_5
Molecular Weight288.29 g/mol
CAS Number853892-40-7
Hazard ClassificationIrritant

Anticancer Activity

Research has indicated that derivatives of coumarin exhibit significant anticancer properties. For instance, studies have demonstrated that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines. In particular:

  • Cell Proliferation Inhibition : Compounds with similar structures have shown potent antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-468. The mechanism often involves the induction of apoptosis and cell cycle arrest.
  • Mechanisms of Action : Molecular docking studies suggest that these compounds may interact with key proteins involved in cancer progression, including topoisomerases and kinases, thereby disrupting critical cellular pathways.

Antioxidant Activity

Coumarin derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cancer and other diseases linked to oxidative damage.

Anti-inflammatory Effects

Studies have shown that certain coumarin derivatives possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to potential therapeutic applications in inflammatory diseases.

Case Studies

  • Study on Anticancer Properties : In a recent study published in the Arabian Journal of Chemistry, a series of coumarin derivatives were evaluated for their anticancer activity using the NCI-60 human tumor cell line panel. Compounds exhibiting high cytotoxicity were identified for further investigation, highlighting their potential as lead candidates for breast cancer treatment .
  • Mechanistic Insights : Another study focused on the molecular interactions of coumarin derivatives with topoisomerase I (TOPO I), revealing significant binding affinities that correlate with their anticancer activities . This underscores the importance of structure-based design in developing effective therapeutic agents.

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